molecular formula C13H6Cl2KNO5 B12719267 Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt CAS No. 53775-55-6

Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt

Cat. No.: B12719267
CAS No.: 53775-55-6
M. Wt: 366.19 g/mol
InChI Key: BYEJYKXXMSURIM-UHFFFAOYSA-M
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Description

Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is a derivative of benzoic acid, modified with dichlorophenoxy and nitro groups, and is often used in its potassium salt form for enhanced solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt typically involves several steps:

    Chlorination: The addition of chlorine atoms to the phenoxy group.

    Potassium Salt Formation: The final step involves converting the compound into its potassium salt form for better solubility.

Industrial Production Methods

Industrial production often employs large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction temperatures and pressures ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more complex structures.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The dichlorophenoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and as a potential herbicide.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the formulation of herbicides and pesticides due to its ability to inhibit plant growth.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and disruption of cellular processes. The nitro group plays a crucial role in its biological activity, often leading to the generation of reactive oxygen species that can damage cellular components. The dichlorophenoxy group enhances its ability to interact with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacking the nitro group.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar phenoxy structure but different substituents.

Uniqueness

Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt is unique due to the presence of both nitro and dichlorophenoxy groups, which confer distinct chemical and biological properties. Its potassium salt form enhances its solubility and stability, making it more effective in various applications compared to its analogs.

Properties

CAS No.

53775-55-6

Molecular Formula

C13H6Cl2KNO5

Molecular Weight

366.19 g/mol

IUPAC Name

potassium;5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C13H7Cl2NO5.K/c14-7-1-4-12(10(15)5-7)21-8-2-3-11(16(19)20)9(6-8)13(17)18;/h1-6H,(H,17,18);/q;+1/p-1

InChI Key

BYEJYKXXMSURIM-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)[O-])[N+](=O)[O-].[K+]

Origin of Product

United States

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